

# Comprehensive Application Notes and Protocols: Penetration Enhancers for Lisinopril Dihydrate Delivery

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## Compound Focus: Lisinopril dihydrate

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## Introduction to Lisinopril Dihydrate Transdermal Delivery

**Lisinopril dihydrate** is an angiotensin-converting enzyme (ACE) inhibitor extensively prescribed for hypertension management. Despite its therapeutic efficacy, its oral administration presents significant pharmacokinetic challenges, including **variable bioavailability** (6-60%) and **extensive hepatic first-pass metabolism** [1]. These limitations substantially compromise its therapeutic reliability and patient compliance. Transdermal delivery systems represent a promising alternative pathway that can circumvent these gastrointestinal and hepatic barriers, thereby enabling more consistent plasma concentrations and enhanced therapeutic outcomes [2].

The fundamental challenge in transdermal lisinopril delivery stems from the formidable barrier properties of the **stratum corneum** (SC), the outermost skin layer consisting of keratin-filled corneocytes embedded in a lipid matrix [2]. Lisinopril's **hydrophilic nature** and **low permeability** (BCS Class III) further complicate its passive diffusion across this lipophilic environment [3] [4]. Chemical penetration enhancers (CPEs) have consequently emerged as critical formulation components that temporarily and reversibly compromise the SC's barrier function through various mechanisms, including lipid bilayer disruption, protein denaturation, and partitioning modification [5] [6]. This document presents comprehensive application notes and

standardized protocols for developing and evaluating penetration-enhanced transdermal formulations of **lisinopril dihydrate**.

## Classification and Efficacy of Penetration Enhancers for Lisinopril

### Chemical Penetration Enhancers

Chemical penetration enhancers (CPEs) are compounds that reversibly reduce the barrier resistance of the skin, thereby facilitating drug permeation. Based on extensive research with lisinopril formulations, effective CPEs can be categorized into several classes with distinct mechanisms of action [5] [6]. **Solvents and hydro-alcoholic systems** such as dimethylsulfoxide (DMSO) and propylene glycol (PG) function primarily by disrupting the intercellular lipid organization and enhancing drug partitioning into the skin. **Fatty acids and derivatives** including oleic acid act by creating fluidization domains within the lipid bilayers. **Surfactants** interact with both lipid and protein components to enhance permeability, while **terpenes** and other natural products improve drug diffusion through lipid extraction and membrane expansion mechanisms [7].

The efficacy of penetration enhancers varies significantly based on their chemical properties, concentration, and combination with other formulation components. For lisinopril specifically, systematic optimization has demonstrated that **enhancer combinations** frequently outperform single enhancer systems. Research indicates that a combination of DMSO and PG in specific ratios produces synergistic effects, likely due to complementary mechanisms of action targeting different components of the skin barrier [1]. The selection of appropriate enhancers must balance penetration enhancement potential with local tolerance, ensuring minimal skin irritation while achieving therapeutic drug fluxes.

*Table 1: Chemical Penetration Enhancers Investigated for Lisinopril Delivery*

Enhancer Category	Specific Agents	Mechanism of Action	Effectiveness for Lisinopril
Solvents	Dimethylsulfoxide (DMSO), Propylene Glycol (PG)	Lipid bilayer disruption, protein conformation modification, enhanced partitioning	DMSO:PG (70:30) at 10% concentration showed optimal flux enhancement [1]
Fatty Acids	Oleic acid	Lipid fluidization, creation of separate domains within stratum corneum	1.7-fold improvement in permeability in gel formulations [4]
Alcohols	Ethanol, Decanol	Lipid extraction, increased drug solubility	Limited direct data for lisinopril; effective for other ACE inhibitors
Terpenes	Limonene, Cineol	Lipid extraction, membrane expansion	Cineol showed 87.63% drug release in patch systems [8]
Azones	Laurocapram	Lipid bilayer disruption, increased fluidity	Limited direct data for lisinopril; theoretical potential
Polymers	Chitosan, Sodium Alginate	Mucoadhesion, prolonged residence, transient junction opening	73% of pellets retained on mucosa after 1 hour [3]

## Quantitative Enhancement Effects

The effectiveness of penetration enhancers is quantitatively assessed through parameters such as **permeability coefficient** ( $K_p$ ), **enhancement ratio** (ER), and **flux** (J). These parameters provide critical insights into the magnitude of penetration enhancement and facilitate systematic comparison between different enhancer systems. For lisinopril, comprehensive studies have demonstrated that well-optimized enhancer systems can achieve **1.7 to 2.4-fold improvements** in skin permeability and bioavailability compared to non-enhanced formulations [4]. This level of enhancement is particularly significant given lisinopril's challenging physicochemical properties, including its hydrophilic nature and low membrane affinity.

The timing of enhancement effect is another crucial consideration, with different enhancer classes exhibiting distinct onset and duration profiles. **Solvent systems** like DMSO and PG typically produce rapid enhancement effects but may have shorter duration, while **polymer-based systems** such as chitosan and sodium alginate provide more sustained enhancement through mucoadhesive mechanisms [3]. The optimal selection depends on the target product profile, with immediate-effect enhancers suited for rapid drug delivery and sustained-effect enhancers appropriate for prolonged therapeutic action.

Table 2: Quantitative Enhancement Effects Documented for Lisinopril Formulations

Formulation Type	Enhancer System	Enhancement Ratio	Key Outcomes	Reference
Transdermal Patch	DMSO:PG (70:30) at 10%	Not specified	Optimal drug flux achieved	[1]
Ion-Pair Gel	Propylene glycol (variable), Carbopol 934	1.7x permeability, 2.4x bioavailability	85.93% permeability at 8h (F4 batch)	[4]
Mucoadhesive Pellets	Sodium alginate (2.159%), Chitosan (0.357%)	1.7-fold ex-vivo permeation	73% pellets retained on mucosa after 1h	[3]
Transdermal Patch	Cineol with Methocel K15M	Flux: 729.08 $\mu\text{g}/\text{cm}^2/\text{h}$	87.63% drug release	[8]
Transdermal Patch	Oleic acid with various polymers	Flux: 281.61 $\mu\text{g}/\text{cm}^2/\text{h}$	52.32% drug release	[8]

## Formulation Protocols and Optimization Strategies

### Transdermal Patch Development

Transdermal patches provide a controlled, sustained release platform for lisinopril delivery, with penetration enhancers incorporated directly into the polymer matrix. The following protocol details the formulation of

**lisinopril dihydrate** matrix-type transdermal patches using the solvent casting technique:

- **Step 1: Polymer Solution Preparation** Prepare a polymer blend solution using hydroxypropyl methyl cellulose (HPMC) and polyvinyl alcohol (PVA) in a 1:1 ratio. Dissolve the polymers in a binary solvent system consisting of **water-methanol (70:30)** with continuous mechanical stirring at 500 rpm for 2 hours to ensure complete polymer hydration and dissolution. The total polymer concentration should be maintained at 5-10% w/v of the final solution [1].
- **Step 2: Drug and Enhancer Incorporation** Add **lisinopril dihydrate** (5% w/w of polymer content) to the polymer solution under gentle stirring to prevent air entrapment. Incorporate the selected penetration enhancers—specifically **DMSO and propylene glycol** in a 70:30 ratio at 10% total concentration—and maintain stirring until a homogeneous dispersion is achieved. Add glycerol as a plasticizer at 6% concentration to improve patch flexibility [1].
- **Step 3: Casting and Drying** Pour the resulting solution onto glass substrates or release liners, ensuring uniform thickness using a casting knife (typically 0.5-1.0 mm). Dry the cast patches at **40°C for 12-16 hours** in a controlled environment to facilitate gradual solvent evaporation and prevent bubble formation. Once dried, carefully peel the patches from the casting surface and cut into appropriate sizes (typically 2-10 cm<sup>2</sup>) [1].
- **Step 4: Evaluation and Optimization** Evaluate the physiochemical properties of the patches, including thickness uniformity, weight variation, drug content, and folding endurance. Optimize the formulation using a **3<sup>2</sup> factorial design** with propylene glycol (X1) and polymer concentration (X2) as independent variables, examining their effects on viscosity and permeability parameters [4].

## Ion-Pair Gel Formulation

Ion-pair formation represents a sophisticated strategy to enhance the lipophilicity and skin permeability of hydrophilic drugs like lisinopril. The following protocol describes the development of lisinopril ion-pair gels:

- **Step 1: Ion-Pair Complex Formation** Prepare the ion-pair complex by dissolving **lisinopril dihydrate** and an appropriate counterion (such as organic amines or metal ions) in a molar ratio of 1:1 to 1:3 in a hydroalcoholic solvent. Stir the mixture at **37°C for 4-6 hours** to facilitate complex

formation. Confirm successful ion-pair formation through **FTIR spectroscopy, DSC, XRD, and zeta potential analysis** [4].

- **Step 2: Gel Base Preparation** Disperse Carbopol 934 (1-3% w/w) in purified water with continuous stirring at 800 rpm for 1 hour. Allow the dispersion to stand for 30 minutes to ensure complete polymer hydration and then neutralize to pH 6.5-7.0 using triethanolamine to form a clear gel base [4].
- **Step 3: Drug and Enhancer Incorporation** Incorporate the pre-formed ion-pair complex into the gel base with continuous stirring. Add propylene glycol (5-15% w/w) as both a penetration enhancer and humectant. Maintain stirring until a homogeneous gel forms, then allow it to stand for 1 hour to eliminate entrapped air bubbles [4].
- **Step 4: Quality Assessment** Evaluate the final gel formulation for viscosity using a rotational viscometer, drug content uniformity, spreadability, and in vitro release characteristics. The optimized formulation should demonstrate viscosity between **7.54 ± 1.34 Pa.s to 17.24 ± 2.16 Pa.s** with permeability rates of 62.17% to 85.93% at 8 hours [4].

## Mucoadhesive Pellet System

Mucoadhesive pellets represent an advanced multi-particulate approach for sustained lisinopril delivery, particularly for buccal or gastrointestinal retention. The following protocol details pellet preparation using extrusion-spheronization technique:

- **Step 1: Powder Blend Preparation** Blend **lisinopril dihydrate** (5% w/w) with Avicel PH101 as a spheronization aid and sodium alginate (0.5-3%) as a mucoadhesive polymer in a high-shear mixer for 15 minutes to ensure uniform distribution [3].
- **Step 2: Wet Massing and Extrusion** Gradually add chitosan solution (0.2-1% in 1% acetic acid) as a binding and mucoadhesive enhancer to the powder blend while mixing. Continue until a coherent wet mass with appropriate rheological properties is formed (torque values of 0.461-1.583 Nm). Extrude the wet mass through a **2.0 mm screen** at 90 rpm using an extruder [3].
- **Step 3: Spheronization and Drying** Transfer the extrudates to a spheronizer equipped with a cross-hatched plate and process at **700 rpm for 10 minutes** to form spherical pellets. Spread the pellets

evenly on trays and dry in a hot air oven at **50-60°C for 4 hours** to achieve moisture content below 5% [3].

- **Step 4: Characterization and Optimization** Evaluate pellet properties including size distribution (1404-1906  $\mu\text{m}$ ), drug content (87.9-103%), and mucoadhesion strength (zeta potential: -17.5 to -22.9 mV). Optimize using a **3<sup>2</sup> factorial design** with sodium alginate and chitosan concentrations as independent variables, targeting maximum pellet size, mucoadhesion, and sustained release properties [3].

## Experimental Protocols for Evaluation and Characterization

### In Vitro Permeation Studies

In vitro permeation testing provides critical predictive data on formulation performance before advancing to more complex biological studies. The following standardized protocol utilizes Franz diffusion cells for reliable permeation assessment:

- **Step 1: Membrane Preparation** Prepare biological membranes (excised animal skin or synthetic alternatives) of appropriate thickness (300-500  $\mu\text{m}$ ). For animal skin, carefully remove subcutaneous fat using a scalpel and dermatome to the required thickness. Pre-hydrate the membranes in receptor solution for 1 hour before mounting in Franz diffusion cells [4] [1].
- **Step 2: Diffusion Cell Assembly** Assemble vertical Franz diffusion cells with a available diffusion area of 1-2  $\text{cm}^2$  and receptor chamber volume of 5-15 mL. Place the prepared membrane between the donor and receptor compartments, ensuring secure sealing without damage. Fill the receptor chamber with **phosphate buffer (pH 7.4)** maintained at **37°C  $\pm$  0.5°C** with continuous magnetic stirring at 600 rpm to ensure sink conditions [4].
- **Step 3: Sample Application and Sampling** Apply a precisely measured quantity (0.5-1.0 g for gels, 1-2  $\text{cm}^2$  for patches) of the test formulation to the donor compartment. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots (0.5-1.0 mL) from the receptor compartment and immediately replace with fresh pre-warmed receptor medium to maintain constant volume [4] [1].

- **Step 4: Sample Analysis and Data Processing** Analyze the collected samples using validated HPLC or spectrophotometric methods. Calculate cumulative drug permeation, flux ( $J_{ss}$ ), permeability coefficient ( $K_p$ ), and enhancement ratio (ER) using standard equations. Compare the performance of enhanced formulations against appropriate controls to quantify enhancement effects [4].

## Ex Vivo and In Vivo Evaluation

Advanced evaluation of optimized formulations requires ex vivo and in vivo models to confirm performance under biologically relevant conditions:

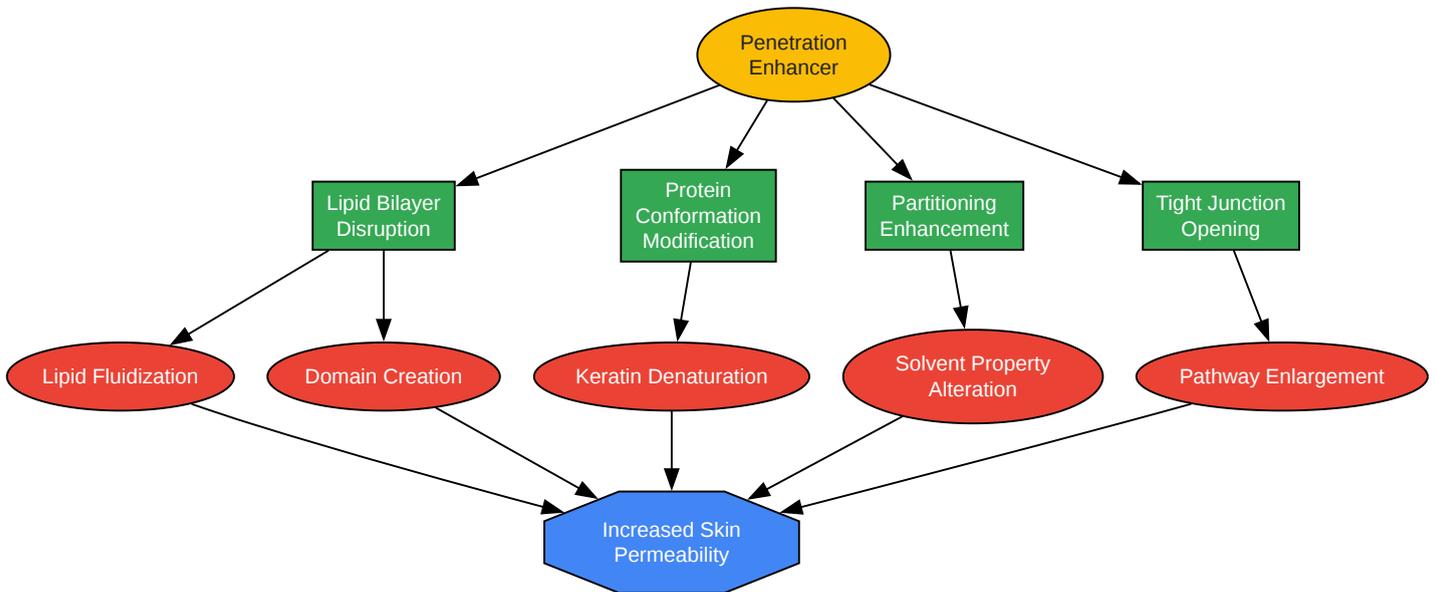
- **Step 1: Ex Vivo Mucoadhesion Testing** Evaluate the mucoadhesive properties of pellet formulations using freshly excised mucosal tissue (typically porcine or bovine). Place a measured quantity of pellets on the mucosal surface mounted at an appropriate angle in a controlled environment chamber (37°C, 90% relative humidity). Subject the preparation to controlled air flow (500 mL/min) and calculate the percentage of pellets retained after specified time intervals (15, 30, 60, 120 minutes) [3].
- **Step 2: Ex Vivo Permeation Studies** Conduct permeation studies using full-thickness or split-thickness skin models (typically porcine or rodent) mounted in Franz diffusion cells. For intestinal permeation assessment, use everted intestinal sac models to measure serosal drug accumulation over time. Calculate the apparent permeability coefficient ( $P_{app}$ ) and compare against control formulations to determine enhancement ratios [3] [4].
- **Step 3: In Vivo Pharmacokinetic Studies** Perform in vivo evaluation using appropriate animal models (typically rabbits or rats). Depilate the application site (typically dorsal area) 24 hours before the study. Apply the test formulation at a dose equivalent to 2-5 mg/kg lisinopril. Collect blood samples at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and separate plasma for drug quantification using LC-MS/MS. Calculate pharmacokinetic parameters including  $C_{max}$ ,  $T_{max}$ ,  $AUC_{0-t}$ ,  $AUC_{0-\infty}$ , and relative bioavailability compared to oral administration [4].

Table 3: Standard Characterization Methods for Lisinopril Formulations

Parameter	Method/Instrument	Specifications	Acceptance Criteria
Drug Content	HPLC	Column: C18, Mobile phase: phosphate buffer:acetonitrile (70:30), Flow rate: 1.0 mL/min, Detection: UV 215 nm	95-105% of labeled claim
Viscosity	Rotational viscometer	Spindle #7, 20 rpm, 25°C	7.54 ± 1.34 to 17.24 ± 2.16 Pa.s for gels [4]
Mucoadhesion	Zeta potential measurement	Mucin particle method, pH 6.8	-17.5 to -22.9 mV for pellets [3]
Skin Permeation	Franz diffusion cell	Receptor volume: 15 mL, diffusion area: 1.76 cm <sup>2</sup> , 37°C	56.2-74.18% release after 6h for pellets [3]
Particle Size	Laser diffraction	Dry/wet method, 500-2000 µm range	1404-1906 µm for pellets [3]

## Mechanisms of Action and Structural Relationships

The effectiveness of penetration enhancers stems from their specific interactions with skin components at the molecular level. Understanding these mechanisms is essential for rational enhancer selection and optimization. The following diagram illustrates the primary mechanisms through which chemical penetration enhancers facilitate lisinopril transport across the skin's barrier layer:



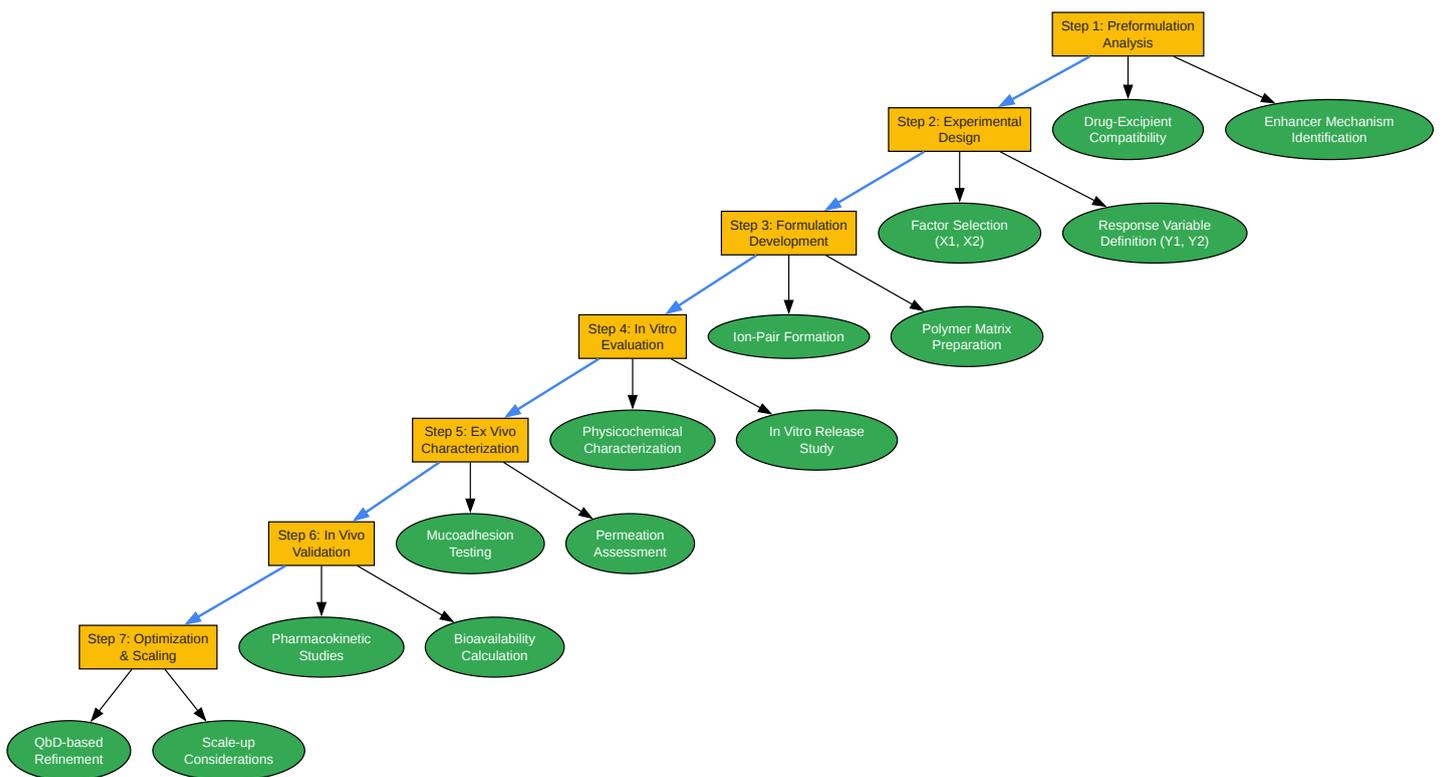
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*Diagram 1: Molecular mechanisms of penetration enhancers in facilitating lisinopril transport across skin barriers*

The diagram above illustrates the four primary mechanisms through which chemical penetration enhancers facilitate lisinopril transport: (1) **Lipid bilayer disruption** through fluidization or creation of separate domains within the stratum corneum lipids (e.g., by oleic acid and DMSO); (2) **Protein conformation modification** through keratin denaturation or alteration of corneocyte structure (e.g., by urea and DMSO); (3) **Partitioning enhancement** through alteration of the solvent nature of the stratum corneum (e.g., by pyrrolidones and propylene glycol); and (4) **Tight junction opening** through interaction with cellular junctions in epithelial tissues (e.g., by chitosan and cyclodextrins) [7] [5] [6].

Different enhancer classes exhibit preferential mechanisms based on their chemical properties. **Hydrophilic enhancers** like DMSO and urea primarily interact with protein components and intercellular lipids, while **lipophilic enhancers** such as oleic acid and terpenes preferentially disrupt the lipid matrix organization. The most effective enhancement strategies often combine multiple enhancers with complementary mechanisms to

achieve synergistic effects on drug permeability [7] [5]. The following experimental workflow outlines a systematic approach for developing and optimizing penetration-enhanced lisinopril formulations:



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Diagram 2: Systematic workflow for developing penetration-enhanced lisinopril formulations

## Conclusion and Future Perspectives

The strategic implementation of penetration enhancers in **lisinopril dihydrate** formulations represents a promising approach to overcome the drug's significant bioavailability challenges. Through systematic formulation design and optimization, researchers have demonstrated that well-designed transdermal, topical, and mucoadhesive systems can achieve **1.7 to 2.4-fold enhancements** in skin permeability and overall bioavailability [4] [1]. The synergistic combination of enhancers with complementary mechanisms—such as DMSO with propylene glycol or sodium alginate with chitosan—appears particularly effective in creating robust formulations that maintain therapeutic efficacy while minimizing potential local tissue irritation.

Future development efforts should focus on several key areas: First, the exploration of **novel enhancer classes** including ionic liquids, deep eutectic solvents, and cell-penetrating peptides may provide additional enhancement options with potentially improved safety profiles [9]. Second, the implementation of **Quality by Design (QbD)** principles and advanced optimization techniques will enable more systematic formulation development with better prediction of in vivo performance [4]. Finally, continued investigation into the **molecular mechanisms** of enhancement through advanced analytical techniques will facilitate rational enhancer selection based on specific drug properties and target delivery sites. Through these coordinated approaches, penetration-enhanced lisinopril formulations hold significant promise for clinical translation and improved hypertension management.

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